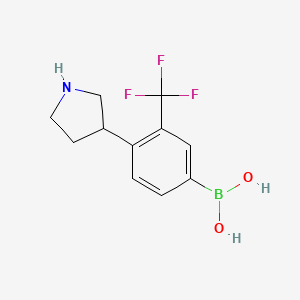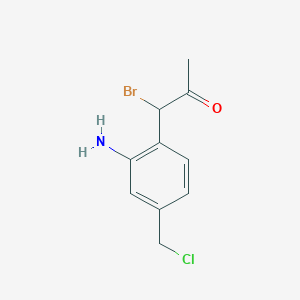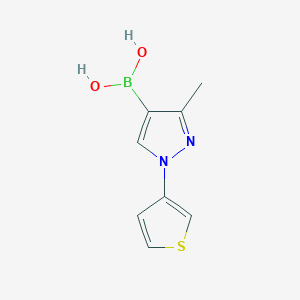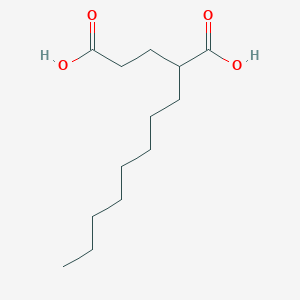
(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a boronic acid moiety attached to a phenyl ring. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Boronic Acid Moiety: The boronic acid group is introduced through a borylation reaction, often using boronic acid derivatives and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The trifluoromethyl group and pyrrolidine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential as a biochemical probe and in the development of boron-containing drugs.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an anticancer agent.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can inhibit specific enzymes or proteins, leading to various biological effects. The trifluoromethyl group and pyrrolidine ring also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Pyrrolidin-3-yl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
(3-(Trifluoromethyl)phenyl)boronic acid: Lacks the pyrrolidine ring, affecting its reactivity and applications.
(4-(Pyrrolidin-3-yl)-3-methylphenyl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of both the trifluoromethyl group and the pyrrolidine ring in (4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid makes it unique
Propiedades
Fórmula molecular |
C11H13BF3NO2 |
|---|---|
Peso molecular |
259.03 g/mol |
Nombre IUPAC |
[4-pyrrolidin-3-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)10-5-8(12(17)18)1-2-9(10)7-3-4-16-6-7/h1-2,5,7,16-18H,3-4,6H2 |
Clave InChI |
FJZKTXHZEKRFSJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C2CCNC2)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Methyl(propanoyl)amino]phenyl propanoate](/img/structure/B14074438.png)

![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)









